1-Ethoxy-1-butyne

説明

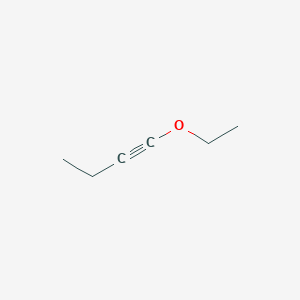

1-Ethoxy-1-butyne (C₆H₁₀O, molecular weight 98.14 g/mol) is an alkynyl ether characterized by a terminal triple bond and an ethoxy group. It is synthesized via a multi-step reaction starting from chloroacetaldehyde diethyl acetal and ammonia, followed by alkylation with ethyl bromide, yielding 62–66% under optimized conditions . Key spectral data include IR peaks at 1245, 1230, 1015, and 855 cm⁻¹ and ¹H NMR signals at δ 1.23 (t, 6H), 2.13 (q, 2H), and 3.99 (q, 2H) . Its reactivity in thermolysis studies produces ketenes and olefins, making it valuable in synthesizing 3-keto esters and disubstituted maleic anhydrides .

特性

CAS番号 |

14272-91-4 |

|---|---|

分子式 |

C6H10O |

分子量 |

98.14 g/mol |

IUPAC名 |

1-ethoxybut-1-yne |

InChI |

InChI=1S/C6H10O/c1-3-5-6-7-4-2/h3-4H2,1-2H3 |

InChIキー |

NUXCHNORRRTFCY-UHFFFAOYSA-N |

SMILES |

CCC#COCC |

正規SMILES |

CCC#COCC |

同義語 |

1-Ethoxy-1-butyne |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structurally Similar Compounds

1-Ethoxy-1-butene (C₆H₁₂O)

- Molecular Structure : Features a double bond (alkene) instead of a triple bond.

- Reactivity: As an enol ether, it likely undergoes acid-catalyzed hydrolysis or cycloadditions, differing from the alkyne’s propensity for ketene formation.

1-Methoxy-1-butene (C₅H₁₀O)

- Molecular Structure : Methoxy group replaces ethoxy; cis/trans isomers exist (e.g., (E)-1-Methoxy-1-butene, CAS 10034-13-6) .

- Physical Properties : Molecular weight 86.13 g/mol; lower boiling point expected due to reduced chain length and polarity.

- Applications: Used in organic synthesis as a dienophile or electrophile, contrasting with 1-Ethoxy-1-butyne’s role in ketene generation.

1-Butyne, 1-methoxy- (C₅H₈O)

- Molecular Structure : Shorter alkyne chain (C₅ vs. C₆) with methoxy substitution.

- Physical Properties : Molecular weight 84.12 g/mol; boiling point and stability likely lower than this compound .

- Synthesis : Prepared via dehydrohalogenation or alkynylation, similar to this compound but with methyl reagents.

1-Ethoxy-1-propyne (C₅H₈O)

- Molecular Structure : Shorter alkyne (C₃ chain) with ethoxy group.

- Reactivity : Shares thermolytic behavior with this compound, producing smaller ketenes .

- Yield Optimization : Requires ammonia predried over calcium hydride for improved synthesis efficiency .

Comparative Data Table

Key Research Findings

- Synthetic Efficiency: this compound’s synthesis requires a twofold excess of ethyl bromide to suppress elimination side reactions, a challenge less pronounced in methoxy analogues .

- Thermal Behavior : Semiempirical studies (AM1, MNDO) confirm that ethoxy-substituted alkynes like this compound decompose into ketenes, whereas alkenes (e.g., 1-Ethoxy-1-butene) follow different pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。